Deacylketoconazole Deacylketoconazole Deacylketoconazole is a Ketoconazole derivative. Ketoconazole is an antifungal medication which is used primarily to treat fungal infections.
Brand Name: Vulcanchem
CAS No.: 67914-61-8
VCID: VC0525281
InChI: InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m1/s1
SMILES: C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Molecular Formula: C24H26Cl2N4O3
Molecular Weight: 489.4 g/mol

Deacylketoconazole

CAS No.: 67914-61-8

Cat. No.: VC0525281

Molecular Formula: C24H26Cl2N4O3

Molecular Weight: 489.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Deacylketoconazole - 67914-61-8

Specification

CAS No. 67914-61-8
Molecular Formula C24H26Cl2N4O3
Molecular Weight 489.4 g/mol
IUPAC Name 1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine
Standard InChI InChI=1S/C24H26Cl2N4O3/c25-18-1-6-22(23(26)13-18)24(16-29-10-7-28-17-29)32-15-21(33-24)14-31-20-4-2-19(3-5-20)30-11-8-27-9-12-30/h1-7,10,13,17,21,27H,8-9,11-12,14-16H2/t21-,24-/m1/s1
Standard InChI Key LOUXSEJZCPKWAX-ZJSXRUAMSA-N
Isomeric SMILES C1CN(CCN1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
SMILES C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Canonical SMILES C1CN(CCN1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Deacylketoconazole (C24_{24}H26_{26}Cl2_{2}N4_{4}O3_{3}) is formed via N-deacetylation of ketoconazole (C26_{26}H28_{28}Cl2_{2}N4_{4}O4_{4}), resulting in the loss of an acetyl group (-COCH3_3) from the piperazine ring . This structural modification reduces its molecular weight from 531.43 g/mol (ketoconazole) to 489.39 g/mol . Key identifiers include:

  • CAS Number: 67914-61-8

  • IUPAC Name: (2R,4S)-1-[4-[[4-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(piperazin-1-yl)ethan-1-one

  • SMILES: CC@HN5CCNCC5

The compound exhibits optical activity with a specific rotation of [α]D20[α]^{20}_{D} -1 to +1° (c = 4 in methanol) , and its LogP value of 4.35 indicates moderate lipophilicity .

Synthesis and Metabolic Pathways

Biotransformation from Ketoconazole

Deacylketoconazole is primarily generated through hepatic metabolism of ketoconazole via CYP3A4 and CYP2D6 enzymes . The N-deacetylation reaction removes the acetyl group from the piperazine moiety, yielding a secondary amine . Subsequent oxidation by FMO converts deacylketoconazole into a reactive dialdehyde intermediate, implicated in hepatotoxicity .

Table 1: Comparative Metabolism of Ketoconazole and Deacylketoconazole

ParameterKetoconazoleDeacylketoconazole
Primary Metabolizing EnzymesCYP3A4, CYP2D6 FMO
Key MetabolitesM2 (imidazole oxidation), M14 (DAK) Dialdehyde (FMO-mediated)
Half-Life2–4 hours Not fully characterized

Pharmacological Activities

Antifungal and Antibacterial Efficacy

While ketoconazole is a broad-spectrum antifungal, deacylketoconazole demonstrates 15–50-fold higher activity against Plasmodium falciparum, the malaria parasite . This is attributed to its improved penetration into erythrocytes and inhibition of heme detoxification pathways . Conversely, its antifungal potency against Candida species is comparable to ketoconazole .

Table 2: Antimicrobial Activity of Deacylketoconazole

OrganismMIC50_{50} (μM)Notes
Plasmodium falciparum0.4 μg/mL 15–50× more potent than ketoconazole
Staphylococcus aureus25 Moderate bacteriostatic activity
Candida albicans31 Similar to ketoconazole

Cytotoxicity in Hepatic Systems

Deacylketoconazole exhibits dose- and time-dependent cytotoxicity in hepatocytes:

  • LDH Leakage: 50% leakage observed at 70–155 μM (0.5–4 hours) .

  • MTT Reduction: EC50_{50} = 22.8 μM in HepaRG cells .

  • FMO Modulation: Toxicity is exacerbated by n-octylamine (FMO activator) and mitigated by methimazole (FMO inhibitor) .

Mechanistic Insights into Toxicity

Role of Flavin-Containing Monooxygenases (FMO)

The conversion of deacylketoconazole to a dialdehyde by FMO generates reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell membrane damage . This pathway is critical in rat hepatocytes, where FMO activity is higher than in humans, suggesting species-specific toxicity risks .

Comparative Toxicity Profiles

ParameterKetoconazoleDeacylketoconazole
HepatotoxicityRare (idiosyncratic) Dose-dependent
Primary TargetCYP51 (ergosterol synthesis) Mitochondria/FMO
Therapeutic IndexHighNarrow (due to cytotoxicity)

Structural and Functional Relationships

Impact of N-Deacetylation

Regulatory and Clinical Considerations

Future Directions

  • Therapeutic Repurposing: Leveraging its antimalarial potency while mitigating hepatotoxicity via FMO inhibitors .

  • Nanoparticle Delivery: Solid lipid nanoparticles (SLNs) could enhance solubility and reduce hepatic exposure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator